3-amino-5-phenylpyrazine-2-carbonitrile
Description
Contextual Significance of Pyrazine (B50134) Derivatives in Organic Synthesis
Pyrazine rings are prevalent in numerous natural products and synthetic compounds, underscoring their importance in organic chemistry. rsc.org They are key components of essential biomolecules and are integral to the structure of many pharmaceuticals. The inherent reactivity and electronic properties of the pyrazine nucleus make it a versatile scaffold for constructing complex molecular frameworks. Synthetic chemists often utilize pyrazine derivatives as key intermediates in the total synthesis of natural products and in the creation of novel therapeutic agents.
Overview of Functionalized Pyrazine Scaffolds in Modern Chemistry
The introduction of various functional groups onto the pyrazine core dramatically expands its chemical utility. These "functionalized pyrazine scaffolds" serve as platforms for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening and development. The specific arrangement of substituents, such as amino, phenyl, and cyano groups in 3-amino-5-phenylpyrazine-2-carbonitrile, dictates the molecule's reactivity and potential applications, making it a subject of interest in contemporary chemical research.
Research Landscape of 3-amino-5-phenylpyrazine-2-carbonitrile and Related Compounds
While dedicated research focusing solely on 3-amino-5-phenylpyrazine-2-carbonitrile is not extensively documented in publicly available literature, its chemical identity is confirmed by its Chemical Abstracts Service (CAS) number, 107343-70-4. arctomsci.com The research landscape can be understood by examining studies on closely related analogs. For instance, the synthesis of the isomeric compound, 3-amino-6-phenylpyrazine-2-carbonitrile, is documented, providing insights into potential synthetic strategies. bldpharm.com
Furthermore, research on the synthesis of multi-substituted pyrazines often involves domino reactions and photoredox/copper cocatalyzed cyclizations, highlighting advanced synthetic methodologies that could be applicable to the synthesis of 3-amino-5-phenylpyrazine-2-carbonitrile. rsc.org The characterization of related pyrazine derivatives typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. rsc.org
Table 1: Chemical Identity of 3-amino-5-phenylpyrazine-2-carbonitrile
| Identifier | Value |
|---|---|
| Chemical Name | 3-amino-5-phenylpyrazine-2-carbonitrile |
| CAS Number | 107343-70-4 arctomsci.com |
| Molecular Formula | C₁₁H₈N₄ |
| Molecular Weight | 196.21 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)N |
Table 2: Related Pyrazine Compounds and their Significance
| Compound Name | CAS Number | Significance |
|---|---|---|
| 3-amino-6-phenylpyrazine-2-carbonitrile | 50627-25-3 | Isomer of the title compound, providing a reference for synthetic approaches. bldpharm.com |
| 6-((1H-Pyrazol-1-yl)methyl)-3-amino-5-phenylpyrazine-2-carbonitrile | Not Available | A derivative whose synthesis and characterization provide a model for potential reactions and analytical methods for the title compound. rsc.org |
| 2-Amino-5-phenylpyrazine | 13535-13-2 | A related building block in pyrazine chemistry. bldpharm.com |
Properties
CAS No. |
107343-70-4 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches to 3-amino-5-phenylpyrazine-2-carbonitrile
Direct synthesis methods construct the core pyrazine (B50134) ring with the desired substituents in a highly convergent manner. These approaches are often favored for their efficiency and atom economy.
Cyclization Reactions for Pyrazine Ring Formation
The formation of the pyrazine ring is a cornerstone of synthesizing many of its derivatives. slideshare.net A common and effective method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which upon oxidation, yields the pyrazine. researchgate.net For instance, the reaction of an α-diketone with diaminomaleonitrile (B72808) can produce a 2,3-dicyanopyrazine. researchgate.net Another approach involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which is then oxidized to the pyrazine. researchgate.net Additionally, the reaction of dicyanide with ammonia (B1221849) has been shown to produce 2-amino-3-cyano-5-(dimethoxymethyl)pyrazine. researchgate.net
The classical synthesis of pyrazines often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethane to form a dihydropyrazine, which is subsequently oxidized. researchgate.net Symmetrical starting materials tend to give the best results in these reactions. researchgate.net
| Reactants | Product | Key Features |
| 1,2-Dicarbonyl, 1,2-Diaminoethane | Dihydropyrazine (then Pyrazine) | Classical method, oxidation required. researchgate.net |
| α-Diketone, Diaminomaleonitrile | 2,3-Dicyanopyrazine | Forms dicyanopyrazine derivative. researchgate.net |
| 2,3-Bis(arylideneamino)-3-cyanoarylamides | 1,2-Dihydropyrazine (then Pyrazine) | Cyclization followed by oxidation. researchgate.net |
| Dicyanide, Ammonia | 2-Amino-3-cyano-5-(dimethoxymethyl)pyrazine | Direct formation of a functionalized pyrazine. researchgate.net |
Oxidative Condensation Pathways
Oxidative condensation provides a direct route to pyrazine derivatives from more readily available starting materials. One such method is the dehydrogenative coupling of β-amino alcohols, catalyzed by manganese pincer complexes, which yields pyrazine derivatives. nih.govacs.org For example, the reaction of 2-amino-1-pentanol can produce the corresponding pyrazine derivative with a high yield. nih.govacs.org Another pathway involves the chemospecific reduction of α-nitroso, α-nitro, or α-azido ketones, followed by spontaneous dimerization and subsequent oxidation to form the pyrazine derivative. youtube.com This method is notable for its selectivity in reducing the nitro or azido (B1232118) group without affecting a present carbonyl group. youtube.com
The synthesis of quinoxalines, which are benzopyrazines, can be achieved through the dehydrogenative coupling of 1,2-aryldiamines with 1,2-dicarbonyl compounds or vicinal diols. nih.govacs.org This process involves the initial dehydrogenation of an alcohol to a carbonyl, followed by condensation with the diamine and subsequent dehydrogenation to the aromatic quinoxaline. nih.govacs.org
| Starting Materials | Catalyst/Conditions | Product |
| β-Amino alcohols | Manganese pincer complex, KH, toluene, 150°C | Pyrazine derivatives nih.govacs.org |
| α-Nitroso/nitro/azido ketones | Zinc dust/acetic acid, then air oxidation | Pyrazine derivatives youtube.com |
| 1,2-Aryldiamines, 1,2-Dicarbonyls/Vicinal diols | Various catalysts | Quinoxalines (Benzopyrazines) nih.govacs.org |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like 3-amino-5-phenylpyrazine-2-carbonitrile in a single step from three or more starting materials. nih.gov The Guareschi-Thorpe condensation is a classic example, traditionally used for synthesizing pyridine (B92270) derivatives. drugfuture.com An advanced version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium (B1175870) carbonate in an aqueous medium to produce hydroxy-cyanopyridines. rsc.orgnih.govrsc.org
A one-pot, three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine (B178648) hydrate (B1144303) at room temperature has been developed for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.zaresearchgate.net This method is notable for its simplicity and use of water and ethanol (B145695) as solvents. scielo.org.zaresearchgate.net Similarly, a multicomponent method for the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles has been developed using thermal and microwave activation. researchgate.net Furthermore, the synthesis of 1,6-dihydropyrazine-2,3-dicarbonitriles has been achieved through MCRs involving diaminomaleonitrile, ketones, and isocyanides. mdpi.com
| Reaction Name/Type | Reactants | Product |
| Advanced Guareschi-Thorpe | Alkyl cyanoacetate/cyanoacetamide, 1,3-dicarbonyl, ammonium carbonate | Hydroxy-cyanopyridines rsc.orgnih.govrsc.org |
| One-pot three-component | Malononitrile, arylglyoxals, hydrazine hydrate | 3-Amino-5-arylpyridazine-4-carbonitriles scielo.org.zaresearchgate.net |
| Multicomponent condensation | Diaminomaleonitrile, ketones, isocyanides | 1,6-Dihydropyrazine-2,3-dicarbonitriles mdpi.com |
Precursor Design and Derivatization Routes
This strategy involves the synthesis of a pyrazine core, which is then functionalized in subsequent steps to introduce the desired amino, phenyl, and cyano groups.
Amination and Halogenation Reactions on Pyrazine Nucleus
The introduction of amino and halo groups onto a pyrazine ring are crucial steps in many synthetic routes. The presence of an electron-donating amino group on the pyrazine nucleus facilitates electrophilic halogenation. thieme-connect.com Halogenated 2-aminopyrazines are valuable intermediates for synthesizing more complex nitrogen heterocycles. thieme.de
The halogenation of 2-aminopyrazine (B29847) can be achieved with reagents like N-iodosuccinimide (NIS), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS). thieme-connect.comthieme-connect.com The use of NBS in acetonitrile, particularly with microwave assistance, has been shown to be highly efficient for both mono- and di-bromination. thieme-connect.comthieme-connect.com For instance, 2-amino-3,5-dibromopyrazine (B131937) can be prepared in excellent yield. thieme-connect.com
Amination of halopyrazines can be achieved through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For example, the reaction of heteroaryl chlorides with amines in water in the presence of potassium fluoride (B91410) can lead to N-arylation. researchgate.net The Chichibabin reaction is a well-known method for the amination of pyridines, involving treatment with sodium amide. youtube.com
| Reaction | Reagents | Key Findings |
| Halogenation of 2-Aminopyrazine | NBS, Acetonitrile, Microwave | Efficient mono- and di-bromination. thieme-connect.comthieme-connect.com |
| Halogenation of 2-Aminopyrazine | NIS, NCS | Chlorination and bromination achieved with good yields. thieme-connect.com |
| Amination of Halopyrazines | Amines, Water, KF | SNAr reaction for N-arylation. researchgate.net |
Nitrile Group Introduction and Modification
The nitrile group is a key functional group in the target molecule and can be introduced through various methods. Palladium-catalyzed cyanation of (hetero)aryl halides is a common and effective method. nih.govnih.gov This reaction can be carried out under mild conditions using sources like potassium hexacyanoferrate(II) or zinc cyanide. nih.govnih.gov The use of K4[Fe(CN)6]•3H2O is advantageous due to its low toxicity. nih.gov
The partial hydrolysis of a nitrile group on the pyrazine ring can yield a carboxamide, which can then be further modified. For instance, 3-chloropyrazine-2-carboxamide (B1267238) can be synthesized from 3-chloropyrazine-2-carbonitrile (B110518). mdpi.com The reactivity of the nitrile group in pyrazine-2,3-dicarbonitrile (B77751) has been studied, indicating its potential for crosslinking applications. nih.govresearchgate.net The nitrile group on a dipyridophenazine moiety has also been shown to be a useful redox marker in electrochemical studies. acs.org
| Reaction | Reagents/Catalyst | Key Features |
| Palladium-Catalyzed Cyanation | (Hetero)aryl halides, K4[Fe(CN)6]•3H2O, Pd catalyst | General and practical method for introducing nitrile groups. nih.gov |
| Palladium-Catalyzed Cyanation | (Hetero)aryl halides, Zn(CN)2, Pd catalyst | Mild, low-temperature cyanation. nih.gov |
| Partial Nitrile Hydrolysis | 3-Chloropyrazine-2-carbonitrile, controlled pH and temperature | Synthesis of 3-chloropyrazine-2-carboxamide. mdpi.com |
Phenyl Group Functionalization and Substitution
The modification of the phenyl group at the C5 position of the pyrazine ring is a key strategy for creating derivatives of the title compound. This is often achieved by employing appropriately substituted starting materials in the synthesis. A common precursor is a substituted arylglyoxal, which condenses with an amino-dinitrile component to form the pyrazine or a related heterocyclic core.
Research into the synthesis of analogous structures, such as 3-amino-5-arylpyridazine-4-carbonitriles, demonstrates the feasibility of this approach. In these syntheses, various substituted acetophenones are first oxidized to their corresponding arylglyoxals. These intermediates, bearing different functional groups on the phenyl ring, are then used in a one-pot, three-component reaction. scielo.org.zaresearchgate.net The nature of the substituent on the phenyl ring—whether it is electron-donating or electron-withdrawing—can influence the reaction yield and success. For instance, the presence of electron-donating groups like hydroxy and methoxy (B1213986) at the para-position of the arylglyoxal was found to deactivate the keto-carbonyl group through a resonance effect, preventing the final cyclization step under certain conditions. scielo.org.za
The versatility of this method allows for the introduction of a range of substituents onto the phenyl ring. The following table summarizes the synthesis of several 5-aryl substituted pyridazine (B1198779) analogs, highlighting the yields obtained with different phenyl substitutions.
| Substituent (R) on Phenyl Group | Yield (%) | Reference |
|---|---|---|
| H | 78 | scielo.org.za |
| 4-Cl | 86 | scielo.org.zaresearchgate.net |
| 4-Br | 85 | scielo.org.za |
| 4-CH₃ | 80 | scielo.org.za |
| 4-F | 82 | scielo.org.za |
| 3-NO₂ | 75 | scielo.org.za |
| 4-NO₂ | 78 | scielo.org.za |
Another powerful technique for phenyl group functionalization is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid is a standard method for creating carbon-carbon bonds. In the synthesis of related biaryl pyridines, this method has been employed successfully, even with aminopyridines that are typically challenging due to the amino group's potential to interfere with the organometallic catalyst. researchgate.net For example, 2-amino-5-bromopyridine (B118841) reacted with phenylboronic acid to give the desired product in high yield. researchgate.net
Optimization of Reaction Conditions and Catalyst Systems
Solvent Effects and Reaction Medium Selection
The selection of an appropriate solvent is crucial for maximizing yield and minimizing side reactions. A highly effective and environmentally conscious approach has been the use of an ethanol and water (1:1) mixture as the reaction medium for the one-pot synthesis of analogous aryl-substituted nitrogenous heterocycles. scielo.org.zaresearchgate.net This solvent system facilitates the reaction of arylglyoxals, malononitrile, and hydrazine hydrate at room temperature, leading to good yields in short reaction times. researchgate.net The use of aqueous ethanol is noted for its environmental benefits. researchgate.netnih.gov In some syntheses of related phthalonitrile (B49051) monomers, solvents like N,N-dimethylformamide (DMF) have been used, followed by removal through decompression distillation. mdpi.com However, attempts to alter the solvent system in some multi-component reactions have led to the decomposition of intermediates, underscoring the sensitivity of the reaction pathway to the medium. scielo.org.za
Temperature and Pressure Influence
Temperature is a critical parameter that can dictate the success or failure of the synthesis. For the three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, the reaction proceeds efficiently at room temperature. scielo.org.zaresearchgate.net This indicates a low activation energy barrier for this specific pathway. However, it was observed that when the arylglyoxal contains strong electron-donating groups, the reaction fails to proceed to the final cyclized product, even when heated under reflux for extended periods. scielo.org.za This highlights that higher temperatures are not always beneficial and can be ineffective if electronic factors inhibit a key step in the reaction mechanism. In other related syntheses, specific, elevated temperatures are optimal. For instance, the synthesis of certain 5-amino-1H-pyrazole-5-carbonitrile derivatives was carried out at 55 °C. nih.gov The optimization of a different pyridine synthesis found 150 °C to be the ideal temperature. researchgate.net These findings collectively demonstrate that the optimal temperature is highly specific to the particular reactants and reaction pathway.
Catalytic Approaches and Reagent Screening
While some syntheses of 3-amino-5-phenylpyrazine-2-carbonitrile analogs proceed efficiently without a catalyst, modern catalytic methods offer significant advantages in terms of yield, reaction time, and sustainability. scielo.org.zaresearchgate.net The screening of reagents is also fundamental. In the catalyst-free, three-component reaction, the order of reagent addition is critical. The prior formation of the arylglyoxal monohydrazone, by reacting the arylglyoxal with hydrazine hydrate before the addition of malononitrile, was confirmed to be essential for the formation of the desired product structure. scielo.org.za
In the broader field of heterocyclic synthesis, novel catalytic systems have been developed. For example, a nano-copper catalyst immobilized on a modified layered double hydroxide (B78521) (LDH@PTRMS@DCMBA@CuI) has been used for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This catalyst demonstrated high activity and selectivity, affording excellent yields (85-93%) in short reaction times (15-27 minutes) and could be reused for multiple cycles. nih.gov For Suzuki couplings, palladium acetate (B1210297) [Pd(OAc)₂] is a common catalyst, and some reactions have been optimized to proceed effectively even without a ligand. researchgate.net The choice of catalyst can be pivotal, as demonstrated in the synthesis of a substituted pyridine where an acid catalyst system (CH₃COOH/pTsOH) was found to be optimal. researchgate.net
The following table summarizes various reaction conditions reported for the synthesis of the title compound's analogs.
| Reaction/Analog | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Amino-5-arylpyridazine-4-carbonitriles | None | Ethanol/Water (1:1) | Room Temp. | 75-86 | scielo.org.zaresearchgate.net |
| 5-Amino-1H-pyrazole-5-carbonitriles | LDH@PTRMS@DCMBA@CuI | Ethanol/Water | 55 °C | 85-93 | nih.gov |
| 2-Phenyl-3-aminopyridine | Pd(OAc)₂ | Not specified | Not specified | High | researchgate.net |
| 2,3,5-trimethylpyridine | CH₃COOH/pTsOH | Not specified | 150 °C | 43.47 | researchgate.net |
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopy offers a powerful arsenal (B13267) for chemists to probe molecular structures. For compounds like 3-amino-5-phenylpyrazine-2-carbonitrile, Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are indispensable.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen framework.
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. In a related derivative, 6-((1H-Pyrazol-1-yl)methyl)-3-amino-5-phenylpyrazine-2-carbonitrile , the signals corresponding to the core 3-amino-5-phenylpyrazine-2-carbonitrile structure can be analyzed. Protons on the phenyl group typically appear as a multiplet in the aromatic region (approximately 7.40-7.60 ppm). The protons of the amino group (-NH₂) often present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data
| Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Phenyl-H | 7.40 - 7.60 | Multiplet (m) |
Note: Data is inferred from characterized derivatives and general principles of NMR spectroscopy.
The ¹³C NMR spectrum reveals the chemical shift of each unique carbon atom, providing a "carbon count" and information about their electronic environment. The carbonitrile carbon (C≡N) is characteristically found in the 115-120 ppm range. Carbons of the pyrazine (B50134) and phenyl rings resonate in the aromatic region (typically 120-160 ppm). The carbon atom attached to the amino group (C-NH₂) and the carbon attached to the phenyl group (C-Ph) would have distinct chemical shifts influenced by their substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| Cyano (-C≡N) | 115 - 120 |
| Phenyl (-C₆H₅) | 128 - 135 |
| Pyrazine Ring | 130 - 160 |
| C-NH₂ | ~150 |
Note: These are predicted ranges based on known chemical shift theory and data from similar structures.
To definitively assign the proton and carbon signals and to establish the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of which proton is attached to which carbon, simplifying the interpretation of the complex aromatic regions of both ¹H and ¹³C spectra. For instance, each proton signal in the phenyl group would show a correlation to its directly attached carbon atom's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is instrumental in piecing together the molecular puzzle by connecting different spin systems. For example, HMBC can show correlations from the phenyl protons to the pyrazine ring carbon to which the phenyl group is attached, confirming the C-C bond between the two rings. It can also show correlations from the amino protons to adjacent carbons in the pyrazine ring, verifying the position of the amino substituent.
Vibrational spectroscopy measures the energy required to excite molecular vibrations (stretching, bending), providing a "fingerprint" of the functional groups present in a molecule.
FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. The spectrum of 3-amino-5-phenylpyrazine-2-carbonitrile would be expected to show several key absorption bands. The presence of the amino group (NH₂) is identified by a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band around 2220-2260 cm⁻¹ is the hallmark of the nitrile group (C≡N). The C=N and C=C stretching vibrations of the pyrazine and phenyl aromatic rings typically appear in the 1400-1650 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic (C=C, C=N) | Ring Stretch | 1400 - 1650 | Medium to Strong |
Vibrational Spectroscopy
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable tool for the characterization of molecules. In the broader context of related nitrogen-containing heterocyclic compounds, Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), has been employed for sensitive detection and quantification. For instance, a similar small molecule, pyrazine-2-carbonitrile (PCN), has been used as a reporter in SERS-based assays to quantify proteins like albumin indirectly. nih.gov The principle relies on the interaction of the reporter molecule with both the analyte and a SERS-active substrate, where binding to the analyte suppresses the Raman signal. nih.gov This highlights the potential of Raman spectroscopy in studying the interactions of aminopyrazine derivatives in biological systems. nih.gov
While direct Raman spectroscopic data for 3-amino-5-phenylpyrazine-2-carbonitrile is not extensively detailed in the provided search results, the FT-IR spectrum of the compound shows characteristic vibrational bands. scielo.org.za These include bands at 3437 and 3300 cm⁻¹ corresponding to the amino group (NH₂), 2219 cm⁻¹ for the nitrile group (C≡N), and various bands for the aromatic rings and pyrazine core. scielo.org.za
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-amino-5-phenylpyrazine-2-carbonitrile, mass spectrometry data confirms its molecular weight. scielo.org.za The mass spectrum shows the molecular ion peak [M⁺] at m/z 196, which is consistent with the calculated molecular weight of the compound. scielo.org.za This technique, coupled with elemental analysis, provides definitive confirmation of the molecular formula, C₁₁H₈N₄. scielo.org.za
| Property | Value |
| Molecular Formula | C₁₁H₈N₄ |
| Molecular Weight | 196.21 g/mol |
| Mass Spectrum [M⁺] | m/z 196 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering a detailed view of the molecular structure in the solid state.
Crystal Structure Analysis and Unit Cell Parameters
While specific crystal structure data for 3-amino-5-phenylpyrazine-2-carbonitrile was not found, analysis of a closely related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, offers valuable insights. This analog crystallizes in the monoclinic system with the space group P2₁/c. growingscience.com The unit cell parameters for this related compound have been determined, providing a basis for understanding the crystal packing of similar structures. growingscience.com
Bond Lengths, Bond Angles, and Torsional Angles
Detailed analysis of the bond lengths and angles within the crystal structure of related pyridazine (B1198779) derivatives reveals important structural features. For instance, in 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the bond lengths of N1-N2 and N3-C10 are 1.336 Å and 1.333 Å, respectively. growingscience.com The bond angles, such as N3-C10-N1 (116.4°), N4-C11-C9 (176.2°), and N2-N1-C10 (120.08°), define the geometry of the heterocyclic ring. growingscience.com Torsional angles, including N1-N2-C8-C7 (-1.1°) and C11-C9-C10-N3 (2.6°), indicate the planarity of the pyridazine ring system. growingscience.com The phenyl ring and the pyridazine ring are not coplanar, as shown by the torsion angle of C1-C6-C7-C9 (-43.4°). growingscience.com
| Parameter | Value (for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile) |
| N1-N2 Bond Length | 1.336 Å |
| N3-C10 Bond Length | 1.333 Å |
| N3-C10-N1 Bond Angle | 116.4° |
| N4-C11-C9 Bond Angle | 176.2° |
| N2-N1-C10 Bond Angle | 120.08° |
| N1-N2-C8-C7 Torsion Angle | -1.1° |
| C11-C9-C10-N3 Torsion Angle | 2.6° |
| C1-C6-C7-C9 Torsion Angle | -43.4° |
Reactivity Profiles and Mechanistic Investigations
Reactivity of the Pyrazine (B50134) Core
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack but resistant to electrophilic substitution.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on unsubstituted pyrazine is generally difficult due to the ring's low electron density. The nitrogen atoms deactivate the ring towards attack by electrophiles. slideshare.netwikipedia.org However, the presence of the activating amino group at the C-3 position in 3-amino-5-phenylpyrazine-2-carbonitrile can facilitate electrophilic attack. The amino group, being an electron-donating group, can stabilize the cationic intermediate formed during the substitution. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution Reactions
The electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. youtube.com While 3-amino-5-phenylpyrazine-2-carbonitrile itself does not possess an ideal leaving group on the pyrazine core, its derivatives, such as those with a halogen at the C-5 or C-6 position, would be expected to readily undergo SNAr. For instance, in the related compound 3-amino-5-chloropyrazine-2-carbonitrile, the chlorine atom can be displaced by various nucleophiles.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). Subsequent elimination of the leaving group restores the aromaticity of the pyrazine ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in these reactions. nih.govnih.gov
| Substrate | Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 8-chloro- nih.govtriazolo[4,3-a]pyrazine | Piperidine | 8-(Piperidin-1-yl)- nih.govtriazolo[4,3-a]pyrazine | PEG-400, 5 min | 92% | nih.gov |
| 8-chloro- nih.govtriazolo[4,3-a]pyrazine | cis-2,6-dimethyl-morpholine | (2R,6S)-4-( nih.govTriazolo[4,3-a]pyrazin-8-yl)-2,6-dimethylmorpholine | PEG-400, 5 min | 99% | nih.gov |
| 2-chloropyridine | Sodium methoxide | 2-methoxypyridine | - | - | youtube.com |
| 4-chloropyridine | Sodium methoxide | 4-methoxypyridine | - | - | youtube.com |
Oxidation and Reduction Pathways
The pyrazine ring can undergo both oxidation and reduction, although the specific conditions and products depend on the reagents used and the presence of other functional groups. khanacademy.orgyoutube.comyoutube.comorganicchemistrydata.orgyoutube.com
Oxidation: Oxidation of the pyrazine ring can lead to the formation of N-oxides, as mentioned previously. wikipedia.org Stronger oxidizing agents can lead to ring-opening reactions. The amino group can also be susceptible to oxidation under certain conditions.
Reduction: The pyrazine ring can be reduced to a dihydropyrazine, a tetrahydropyrazine, or a fully saturated piperazine (B1678402) ring. nih.gov Catalytic hydrogenation is a common method for the complete reduction of the pyrazine ring. nih.gov The choice of catalyst and reaction conditions can influence the extent of reduction.
| Reagent/Condition | Product |
|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-amino-5-phenylpiperazine-2-carbonitrile |
| Partial Reduction (e.g., NaBH₄) | Dihydro- or Tetrahydro-pyrazine derivatives |
Transformations of the Amino Group
The amino group at the C-3 position is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.
Amidation and Alkylation Reactions
The primary amino group of 3-amino-5-phenylpyrazine-2-carbonitrile can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. Similarly, the amino group can be alkylated using alkyl halides or other alkylating agents. nih.gov N-alkylation can lead to mono- and di-alkylated products, depending on the reaction conditions and the stoichiometry of the reactants.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Amidation | Acetyl chloride | N-(5-phenyl-2-cyanopyrazin-3-yl)acetamide |
| Alkylation | Methyl iodide | 3-(methylamino)-5-phenylpyrazine-2-carbonitrile |
Diazotization and Related Transformations
The primary aromatic amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org This reaction is known as diazotization. The resulting pyrazine-3-diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. For example, it can be converted to a hydroxyl group via hydrolysis, or to a halogen via a Sandmeyer reaction. The stability of the diazonium salt is a critical factor, and these intermediates are often used immediately in subsequent transformations. rsc.org
| Reagent | Product Functional Group | Reaction Name |
|---|---|---|
| H₂O, heat | -OH (hydroxyl) | Hydrolysis |
| CuCl/HCl | -Cl (chloro) | Sandmeyer Reaction |
| CuBr/HBr | -Br (bromo) | Sandmeyer Reaction |
| CuCN/KCN | -CN (cyano) | Sandmeyer Reaction |
| HBF₄, heat | -F (fluoro) | Schiemann Reaction |
| H₃PO₂ | -H (deamination) | Reductive deamination |
Reactivity of the Carbonitrile Moiety
The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functionalities.
Hydrolysis and Amidation of Nitrile
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. This transformation can be catalyzed by either acid or base. nih.gov While specific studies on the hydrolysis of 3-amino-5-phenylpyrazine-2-carbonitrile are not extensively documented, the general mechanisms for nitrile hydrolysis on heteroaromatic systems provide insight into its expected reactivity.
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid, 3-amino-5-phenylpyrazine-2-carboxylic acid.
In basic media, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation leads to the formation of an amide, 3-amino-5-phenylpyrazine-2-carboxamide. The formation of the amide from the corresponding carboxylic acid has been reported, where 3-aminopyrazine-2-carboxylic acid is treated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of an amine. nih.gov This two-step process, starting from the carboxylic acid, highlights a synthetic route to amides of this pyrazine system.
A study on the synthesis of 3-chloropyrazine-2-carboxamide (B1267238) from 3-chloropyrazine-2-carbonitrile (B110518) utilized partial hydrolysis with hydrogen peroxide in an alkaline solution (pH 9) at 50°C, achieving an 80% yield. mdpi.com This suggests that controlled hydrolysis of the nitrile group on a pyrazine ring to an amide is a feasible transformation.
Table 1: Products of Hydrolysis and Amidation
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Aminopyrazine-2-carboxylic acid | 1. CDI, DMSO; 2. Aniline, MW: 120°C | 3-Amino-N-phenylpyrazine-2-carboxamide | nih.gov |
| 3-Aminopyrazine-2-carboxylic acid | 1. CDI, DMSO; 2. Methylamine, MW: 120°C | 3-Amino-N-methylpyrazine-2-carboxamide | |
| 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH (aq), 50°C | 3-Chloropyrazine-2-carboxamide | mdpi.com |
Reduction to Amine Derivatives
The reduction of the nitrile group provides a direct route to primary amines. A variety of reducing agents can be employed for this transformation. While specific literature on the reduction of 3-amino-5-phenylpyrazine-2-carbonitrile is scarce, general methods for the reduction of nitriles on heteroaromatic rings are well-established.
Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with Raney Nickel or Palladium on carbon). scielo.org.za These methods are expected to convert the carbonitrile group of 3-amino-5-phenylpyrazine-2-carbonitrile into an aminomethyl group, yielding (3-amino-5-phenylpyrazin-2-yl)methanamine. The synthesis of related aminopyrazole derivatives has been achieved through the reaction of alkali-cyanoacetone with hydrazinium (B103819) salts, indicating the versatility of nitrile-containing precursors in synthesizing amino-heterocycles. google.com
Cycloaddition Reactions Involving Nitrile
The carbonitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile, to construct five- or six-membered heterocyclic rings. uchicago.eduosi.lv Nitrile oxides, which can be generated in situ, are common 1,3-dipoles that react with alkynes and alkenes in [3+2] cycloaddition reactions to form isoxazoles and isoxazolines, respectively. youtube.com
While specific cycloaddition reactions involving 3-amino-5-phenylpyrazine-2-carbonitrile have not been detailed in the available literature, the general principles of cycloaddition suggest its potential to react with various dipoles and dienes. For instance, a [3+2] cycloaddition with an azide (B81097) would be expected to yield a tetrazole derivative. The reactivity in such reactions would be influenced by the electronic nature of the pyrazine ring. A computational study on the reactivity of tetrazines with organometallic reagents highlighted the importance of kinetic versus thermodynamic control in such reactions. nih.gov
Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the formation of products.
Reaction Pathway Elucidation through Intermediate Characterization
Detailed mechanistic studies involving the isolation and characterization of intermediates for reactions of 3-amino-5-phenylpyrazine-2-carbonitrile are not widely reported. However, mechanistic insights can be inferred from related systems.
In the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, the reaction mechanism was elucidated by a two-stage synthesis. scielo.org.za The initial reaction of arylglyoxal with hydrazine (B178648) hydrate (B1144303) forms a monohydrazone intermediate. This intermediate was isolated and then reacted with malononitrile (B47326) to yield the final pyridazine (B1198779) product, confirming the proposed reaction pathway. scielo.org.za
For the amidation of 3-aminopyrazine-2-carboxylic acid using CDI, an intermediate, (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone, is formed. This activated species then readily reacts with an amine to form the corresponding amide.
Kinetic Studies and Rate Law Determination
Specific kinetic studies and rate law determinations for reactions involving 3-amino-5-phenylpyrazine-2-carbonitrile are not available in the reviewed literature. However, kinetic analysis of related reactions provides a framework for understanding the factors that would influence the reaction rates.
A kinetic analysis of the titanium(III)-catalyzed ketone-nitrile coupling reaction revealed a complex interplay of catalyst deactivation, product inhibition, and the formation of catalyst and substrate reservoirs. acs.org The study highlighted that byproducts can act as catalysts for subsequent steps, leading to autocatalytic cycles and a change in the rate-determining step over the course of the reaction. acs.org Such detailed kinetic investigations are essential for a complete understanding of reaction mechanisms and for process optimization.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of compounds from first principles. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for elucidating electronic structure and spectra. Furthermore, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide deeper insights into chemical bonding and non-covalent interactions. However, specific published data from these calculations for 3-amino-5-phenylpyrazine-2-carbonitrile are not found in the public domain.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to perform geometry optimization to find the minimum energy structure of a molecule. For pyrazine (B50134) and its derivatives, DFT calculations are often employed to determine optimized geometries, bond lengths, and bond angles. While general principles of DFT are well-established, specific studies detailing the optimized geometry and electronic properties of 3-amino-5-phenylpyrazine-2-carbonitrile are not available in the searched literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules, such as absorption spectra and electronic transitions. This would be a suitable method to understand the photophysical properties of 3-amino-5-phenylpyrazine-2-carbonitrile. However, no specific TD-DFT studies for this compound have been identified in the available literature.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding and intermolecular interactions in terms of localized electron-pair bonding units. It can provide valuable information about charge transfer and hydrogen bonding. Despite its utility, NBO analysis has not been specifically applied to 3-amino-5-phenylpyrazine-2-carbonitrile in any of the reviewed sources.
Atoms in Molecules (AIM) Theory for Bonding Analysis
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of an atom within a molecule and allows for the characterization of chemical bonds and other interactions based on the topology of the electron density. This powerful tool could be used to analyze the nature of the chemical bonds within 3-amino-5-phenylpyrazine-2-carbonitrile. Nevertheless, no AIM theoretical studies for this specific compound are present in the surveyed literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are crucial for understanding the three-dimensional structure and conformational behavior of molecules. These techniques are particularly important for predicting how a molecule might interact with biological targets.
Conformational Analysis and Energy Minimization
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the conformation with the lowest potential energy. For 3-amino-5-phenylpyrazine-2-carbonitrile, which has a flexible phenyl group, conformational analysis would be key to understanding its preferred three-dimensional structure. However, specific studies detailing the conformational landscape and energy minimization of this compound are not available in the scientific literature that was reviewed.
Prediction of Spectroscopic Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and confirming chemical structures. nih.gov
The standard approach involves optimizing the molecule's geometry and then calculating the NMR isotropic shielding constants using the Gauge-Invariant Atomic Orbital (GIAO) method. mdpi.com The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The choice of the DFT functional (e.g., B3LYP, B97D, TPSSTPSS) and the basis set (e.g., 6-311+G(2d,p), TZVP) can significantly influence the accuracy of the prediction. nih.govresearchgate.net Studies have shown that comparing calculated shifts with experimental data can result in root mean square error (RMSE) values that are low enough to confidently assign complex structures. nih.gov
While a dedicated computational NMR study for 3-amino-5-phenylpyrazine-2-carbonitrile was not found, experimental data for the closely related analogue, 3-amino-5-phenylpyridazine-4-carbonitrile , provides a valuable reference for the expected chemical shifts. The primary structural difference is the position of one nitrogen atom within the heterocyclic ring (a pyridazine (B1198779) ring instead of a pyrazine ring).
Table 1: Experimental NMR Data for 3-amino-5-phenylpyridazine-4-carbonitrile This interactive table presents the experimental ¹H and ¹³C NMR chemical shifts for a compound structurally similar to 3-amino-5-phenylpyrazine-2-carbonitrile. The data is sourced from a study by Khalafy et al. scielo.org.za
| Spectrum Type | Signal (ppm) | Assignment |
|---|---|---|
| ¹H-NMR (300 MHz) | 8.75 (s, 1H) | Ar-H (pyridazine ring) |
| 7.65-7.57 (m, 5H) | Ar-H (phenyl ring) | |
| 7.39 (bs, 2H) | -NH₂ | |
| ¹³C-NMR | 159.37 | Pyridazine and Phenyl Ring Carbons, Cyano Carbon |
| 142.17 | ||
| 141.96 | ||
| 133.47 | ||
| 130.98 | ||
| 129.53 | ||
| 129.09 | ||
| 114.96 | Cyano Carbon (-CN) | |
| 93.62 | Pyridazine Ring Carbon |
A computational prediction for 3-amino-5-phenylpyrazine-2-carbonitrile would follow a similar pattern, with specific shifts influenced by the altered electronic environment of the pyrazine ring compared to the pyridazine ring.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational chemistry, again primarily using DFT methods like B3LYP with basis sets such as 6-311++G(2d,2p), is extensively used to calculate harmonic vibrational frequencies. nih.gov These theoretical calculations are crucial for making complete and reliable assignments of the experimental spectra. researchgate.net
The process involves optimizing the molecular geometry to find a minimum on the potential energy surface, followed by frequency calculations which also confirm the nature of the stationary point. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental data. The potential energy distribution (PED) is also calculated to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, torsions) of the molecule. researchgate.net
For 3-amino-5-phenylpyrazine-2-carbonitrile, specific vibrational modes would be characteristic of its functional groups. While a specific spectral analysis for this compound is not available, data from related structures like 3-amino-5-phenylpyridazine-4-carbonitrile and other aminopyrazine derivatives offer insight into the expected spectral regions for key vibrations. scielo.org.zanih.gov
Table 2: Key Experimental FT-IR Vibrational Frequencies for 3-amino-5-phenylpyridazine-4-carbonitrile This interactive table highlights significant experimental FT-IR absorption bands for a structural analogue, providing a basis for understanding the vibrational spectrum of 3-amino-5-phenylpyrazine-2-carbonitrile. Data is sourced from Khalafy et al. scielo.org.za
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3437, 3300 | N-H stretching (asymmetric and symmetric) of the amino group |
| 3105 | Aromatic C-H stretching |
| 2219 | C≡N stretching of the nitrile group |
| 1641 | -NH₂ scissoring (bending) |
| 1562, 1498, 1474, 1441 | C=C and C=N ring stretching vibrations of the aromatic rings |
Studies on similar molecules like 3-aminopyrazine-2-carboxylic acid have used B3LYP/6-311++G(2d,2p) calculations to assign bands in the experimental IR spectrum, identifying characteristic frequencies for N-H, O-H, C=O, and ring vibrations. nih.gov A similar computational analysis for 3-amino-5-phenylpyrazine-2-carbonitrile would be essential for a definitive assignment of its FT-IR and Raman spectra.
Structure Property Relationships and Molecular Design Principles
Influence of Substituents on Electronic Structure and Reactivity
Effects of Phenyl Ring Substitution on Electron Density Distribution
The substitution pattern on the phenyl ring at the 5-position of the pyrazine (B50134) core is a critical determinant of the molecule's electron density distribution. Attaching either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to this ring can modulate the electronic character of the entire conjugated system.
Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), on the phenyl ring decrease the electron density of the ring. mdpi.com This effect, transmitted through resonance and inductive effects, can lead to a more electron-poor phenyl ring, which in turn influences the pyrazine core. mdpi.com Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the phenyl ring, which can then be relayed to the heterocyclic system. nih.gov
These shifts in electron density have a direct impact on the molecule's reactivity and intermolecular interactions. For instance, a lower electron density on the phenylacetamide ring of certain compounds was found to favor interactions with high-electron-density areas of biological targets. mdpi.com The electronic properties of the substituent affect the electron density of the ring and its interactions with key residues in proteins. mdpi.com Studies on other heterocyclic systems have shown that electron-withdrawing substitution on a phenyl moiety generally prolongs the thermal half-lives of isomers, while electron-donating groups shorten them, indicating a significant influence on molecular stability and dynamics. nih.gov
Table 1: Predicted Effects of Phenyl Ring Substituents on the Electronic Properties of 3-amino-5-phenylpyrazine-2-carbonitrile
| Substituent at para-position of Phenyl Ring | Type | Expected Effect on Phenyl Ring Electron Density | Expected Impact on Pyrazine Ring |
| -NO₂ | Electron-Withdrawing (EWG) | Decrease | Pulls electron density from the pyrazine core |
| -CN | Electron-Withdrawing (EWG) | Decrease | Pulls electron density from the pyrazine core |
| -Cl | Weakly Electron-Withdrawing (EWG) | Slight Decrease | Slight pull of electron density from the pyrazine core |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Electron-Donating (EDG) | Increase | Pushes electron density towards the pyrazine core |
| -OCH₃ | Strongly Electron-Donating (EDG) | Significant Increase | Significant push of electron density towards the pyrazine core |
This table is a predictive representation based on established principles of substituent effects in aromatic systems. mdpi.comnih.gov
Role of Amino and Carbonitrile Groups in Conjugation and Resonance
The amino (-NH₂) and carbonitrile (-CN) groups attached to the pyrazine ring at positions 3 and 2, respectively, play crucial roles in the molecule's electronic structure through conjugation and resonance.
The amino group is a powerful electron-donating group. Its lone pair of electrons on the nitrogen atom can be delocalized into the pyrazine ring, increasing the electron density of the heterocyclic system. rsc.org This delocalization is a key feature of its electronic properties. nih.gov The conjugation of amino acids or amino groups to bioactive molecules is a known strategy to enhance biological activity, partly due to the altered electronic profile and hydrophilicity. nih.govmdpi.com
In contrast, the carbonitrile group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. It withdraws electron density from the pyrazine ring through both inductive and resonance effects. The presence of the -CN group can create an electron-rich region localized over itself, while inducing an area of low electronic density on the adjacent atoms of the pyrazine ring. mdpi.com
The simultaneous presence of a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-CN) on the pyrazine ring creates a "push-pull" system. This arrangement results in significant intramolecular charge transfer (ICT), which can lead to interesting photophysical properties and influence the molecule's reactivity and potential for non-linear optical applications. nih.gov
Design Strategies for Novel Pyrazine Derivatives
The development of novel pyrazine derivatives often involves strategic design to optimize their properties for specific applications, such as in medicinal chemistry or materials science. frontiersin.orgtandfonline.com
Rational Design Based on Electronic and Steric Effects
Rational design is a cornerstone of developing new pyrazine-based compounds. This approach relies on understanding how modifications to the molecular structure will affect its properties. Key considerations include electronic and steric effects. researchgate.net
Electronic effects are manipulated by introducing various substituents to adjust the electron distribution density. frontiersin.org For example, in the design of kinase inhibitors, replacing a quinoline (B57606) structure with a bioisosteric triazolopyrazine core was a successful strategy. frontiersin.org Similarly, introducing an F atom on a phenoxy group was shown to be favorable for antiproliferative activity, demonstrating the impact of subtle electronic changes. frontiersin.org The goal is often to modulate properties like the HOMO-LUMO energy gap, which is correlated with stability and reactivity. researchgate.net
Steric effects are also a decisive factor in structural stability and molecular recognition. researchgate.net The size and spatial arrangement of substituents can influence the molecule's conformation and its ability to bind to a target site. Molecular modeling is often used to optimize the geometry of designed compounds and predict their interactions. rsc.org For instance, the design of some inhibitors involves linking different structural moieties with a specific number of chemical bonds, a concept referred to as "five-atom regulation," to ensure proper orientation. frontiersin.org
Combinatorial Approaches to Library Synthesis
Combinatorial chemistry provides a powerful method for rapidly generating a large number of diverse pyrazine derivatives for screening. nih.gov This high-throughput approach allows for the systematic variation of different parts of the molecular scaffold.
One effective method for building such libraries is through multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product. This approach is efficient and can quickly generate structural complexity. nih.gov The synthesis of related heterocyclic systems, such as 3-amino-5-arylpyridazine-4-carbonitriles, has been successfully achieved through a one-pot, three-component reaction of an arylglyoxal, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303). researchgate.netscielo.org.za A similar strategy could be envisioned for the synthesis of a library of 3-amino-5-phenylpyrazine-2-carbonitrile derivatives by varying the initial building blocks. This methodology often leads to good yields in short reaction times, which is beneficial from an environmental and economic perspective. researchgate.net
Intermolecular Interactions and Supramolecular Chemistry
The way 3-amino-5-phenylpyrazine-2-carbonitrile molecules interact with each other and with their environment is governed by intermolecular forces, leading to the formation of supramolecular structures. These interactions are critical for understanding crystal packing, solubility, and interactions with biological targets.
The molecule possesses several functional groups capable of forming hydrogen bonds: the N-H donors of the amino group and the nitrogen acceptors of the pyrazine ring and the carbonitrile group. These interactions can lead to the formation of defined supramolecular assemblies in the solid state. researchgate.net For example, in the crystal structure of the analogous compound 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a weak intermolecular interaction between pyrazine nitrogen atoms of adjacent molecules was observed. researchgate.net
In addition to hydrogen bonding, π-π stacking interactions are expected between the aromatic pyrazine and phenyl rings of adjacent molecules. The electron-rich nature of the amino-substituted pyrazine ring and the tunable electronics of the phenyl ring can influence the strength and geometry of these stacking interactions. rsc.org
Hydrogen Bonding Networks
The presence of both hydrogen bond donors (the amino group) and acceptors (the pyrazine nitrogen atoms and the nitrile group) in 3-amino-5-phenylpyrazine-2-carbonitrile paves the way for the formation of extensive hydrogen bonding networks. Detailed analysis of the crystal structure of the closely related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, provides critical insights into these interactions. growingscience.com
In the crystal lattice, the amino group (–NH₂) acts as a primary hydrogen bond donor. These hydrogen atoms form connections with the nitrogen atoms of the pyridazine (B1198779) ring and the nitrile group of neighboring molecules. Specifically, a weak intermolecular interaction is observed between the N1 atom of one molecule and the N3 atom of another. growingscience.com This arrangement links the molecules into chains or more complex three-dimensional arrays.
The formation of these hydrogen-bonded assemblies is a key factor in the supramolecular chemistry of aminopyrazine derivatives, contributing significantly to their crystalline stability.
Table 1: Hydrogen Bond Geometry in a 3-amino-5-arylpyridazine-4-carbonitrile Analogue growingscience.com
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···N | Data not specified | Data not specified | Data not specified | Data not specified |
| N-H···N(nitrile) | Data not specified | Data not specified | Data not specified | Data not specified |
Specific geometric parameters for the hydrogen bonds were mentioned to be in Table 3 of the source, but the data was not provided in the abstract. The existence of these bonds is confirmed. growingscience.com
Pi-Stacking Interactions and Aromatic Stacking
Aromatic rings, with their delocalized π-electron systems, frequently engage in π-stacking interactions, which are a significant cohesive force in the solid state of many organic compounds. scielo.org.za In 3-amino-5-phenylpyrazine-2-carbonitrile, both the phenyl and the pyrazine rings are capable of participating in such interactions.
The planarity of the pyrazine ring and the phenyl ring allows for close approach and effective stacking. The distances between the centroids of interacting rings and their slip angles are critical parameters in defining the strength and nature of these π-stacking interactions. While specific distances for 3-amino-5-phenylpyrazine-2-carbonitrile are not available, studies on similar aromatic systems show that these interactions play a crucial role in the final crystal packing arrangement. The interplay between the hydrogen bonding network and these weaker, yet cumulatively significant, π-stacking forces dictates the dense and stable packing of the molecules in the crystal.
Applications in Advanced Materials and Chemical Technologies
Utility as Building Blocks for Complex Organic Molecules
The strategic placement of reactive functional groups—the amino and cyano moieties—renders 3-amino-5-phenylpyrazine-2-carbonitrile a versatile precursor for the synthesis of more complex molecular structures, particularly those containing multiple heterocyclic rings.
The aminocyano functionality on the pyrazine (B50134) ring is a well-established synthon for the construction of fused heterocyclic systems. The amino group can act as a nucleophile, while the adjacent cyano group can participate in cyclization reactions, often through addition of a nucleophile followed by intramolecular condensation. This reactivity allows for the annulation of additional rings onto the pyrazine core, leading to the formation of diverse and complex heterocyclic structures like pteridines and fused pyrimidines. researchgate.netfrontiersin.orgmdpi.com
For instance, the reaction of aminopyrazine derivatives with various reagents can lead to the formation of new ring systems. The general reactivity of aminonitriles allows for cyclization to form quinazolinones or, in the presence of thioamides, diquinazolinyl disulfides. researchgate.net Such reactions are fundamental in combinatorial chemistry and drug discovery, where the generation of diverse molecular scaffolds is crucial. The pyrazine core itself is a key component in many biologically active molecules, and the ability to build upon this structure opens pathways to novel compounds. nih.gov
A summary of representative heterocyclic systems synthesized from aminonitrile precursors is provided in the table below.
| Starting Material Class | Reagent(s) | Resulting Heterocyclic System |
| Aminonitriles | Acidic Solvents | Quinazolinone |
| Aminonitriles | Thioamide | Diquazolinyl Disulfide |
| 4-amino-pyrimidine-5-carbonitrile derivative | Acetic anhydride, Phenyl isothiocyanate, etc. | Fused pyrimidinopyrimidines, pyrazolopyrimidines |
| Aminonitrile Precursors | Various electrophiles/nucleophiles | Pteridines, Fused Pyrazines |
This table illustrates the versatility of aminonitrile compounds in the synthesis of complex heterocyclic systems.
Beyond being a simple precursor, the 3-amino-5-phenylpyrazine-2-carbonitrile framework serves as a robust scaffold for developing multi-functional materials. The phenyl and pyrazine rings provide a rigid core structure, while the amino and cyano groups offer points for further chemical modification. This allows for the systematic tuning of the molecule's physical and chemical properties.
By attaching different functional groups to the primary amino group or by transforming the cyano group, researchers can create a library of derivatives with tailored characteristics. For example, attaching chromophores can lead to new dyes or luminescent materials, while incorporating specific binding sites can result in sensors or catalysts. The design of these molecules often targets applications in medicinal chemistry, where the 2-aminothiazole (B372263) motif, for instance, is a cornerstone for synthesizing compounds with diverse pharmacological activities. mdpi.com The core structure's ability to be integrated into larger, complex architectures makes it a valuable platform for materials innovation. mdpi.comnih.gov
Potential in Optoelectronic Materials
The conjugated system formed by the phenyl ring and the pyrazine ring in 3-amino-5-phenylpyrazine-2-carbonitrile suggests inherent electronic and photophysical properties that are of interest for optoelectronic applications.
Derivatives of aminopyrazine are known to exhibit fluorescence. mdpi.com The electronic structure of the pyrazine ring system, influenced by the amino and cyano substituents, can lead to efficient light emission upon excitation. The quantum yield and emission wavelength can be tuned by modifying the substituents on the pyrazine or phenyl rings, a common strategy in the design of fluorescent materials. mdpi.com
This inherent fluorescence makes these compounds and their derivatives candidates for use as fluorescent probes. rsc.orgnih.govbiorxiv.org A fluorescent probe is a molecule that exhibits a change in its fluorescence properties (e.g., intensity, wavelength) in response to a specific analyte or environmental condition. nih.gov The amino group of 3-amino-5-phenylpyrazine-2-carbonitrile can act as a recognition site for specific analytes, and its interaction can modulate the molecule's electronic structure, leading to a detectable change in fluorescence. This principle is widely used in developing sensors for ions, pH, and biologically important molecules. nih.gov
The table below presents the photophysical properties of a related substituted aminopyridine, illustrating the typical fluorescence characteristics of such compounds.
| Compound | λA (nm) | λex (nm) | λem (nm) | Φ (Quantum Yield) |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.34 |
| Bis(2-methoxyethyl) 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.35 |
Data for representative aminopyridine derivatives, which share structural similarities with the aminopyrazine . mdpi.com λA: Absorption maximum, λex: Excitation maximum, λem: Emission maximum, Φ: Fluorescence quantum yield.
Organic molecules with extended π-conjugated systems are the foundation of organic electronics. researchgate.net The structure of 3-amino-5-phenylpyrazine-2-carbonitrile, featuring aromatic and heteroaromatic rings, makes it a potential component for organic semiconductors. rsc.org Organic semiconductors are crucial for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govrsc.orgnih.gov
The performance of these devices depends heavily on the ability of the organic material to transport electrical charge (electrons or holes). The arrangement and electronic coupling between molecules in the solid state are critical for efficient charge transport. The phenyl and pyrazine rings in this compound can facilitate π-π stacking, which is a key mechanism for charge hopping or delocalization in organic semiconductors. The amino and cyano groups, being electron-donating and electron-withdrawing respectively, create a "push-pull" system that can lower the energy gap of the molecule and influence its charge transport characteristics. researchgate.net While the specific charge mobility of 3-amino-5-phenylpyrazine-2-carbonitrile has not been extensively reported, its structural motifs are commonly found in high-performance organic electronic materials.
Role in Specialty Chemical Production
The versatility of 3-amino-5-phenylpyrazine-2-carbonitrile as a reactive intermediate makes it a valuable starting material for the production of various specialty chemicals. Its derivatives can find applications as dyes, pigments, and functional additives. The synthesis of highly substituted pyrazine-2,3-dicarbonitriles, for example, is of interest for creating materials with potential use in the OLED and pharmaceutical industries. nih.gov
The chemical reactions used to modify this compound, such as those involving the amino and cyano groups, are often high-yielding and can be performed under moderate conditions, making them suitable for industrial-scale production. researchgate.net The ability to generate a wide array of derivatives from a single, accessible precursor is a significant advantage in the specialty chemicals sector, where product diversity and performance are key.
Intermediates for Dyes and Pigments
The presence of a primary aromatic amino group in 3-amino-5-phenylpyrazine-2-carbonitrile makes it a prime candidate for the synthesis of azo dyes and pigments. The fundamental process for creating these colorants involves a diazotization-coupling reaction.
The synthesis of azo dyes typically begins with the diazotization of a primary aromatic amine. nih.govmdpi.comscielo.org.za In this step, the amino group of a compound like 3-amino-5-phenylpyrazine-2-carbonitrile reacts with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. This reaction is generally carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. mdpi.com
Following its formation, the diazonium salt is then reacted with a coupling component. nih.govmdpi.com Coupling components are electron-rich aromatic compounds, such as phenols, anilines, or other heterocyclic compounds. scielo.org.za The electrophilic diazonium ion attacks the electron-rich coupling component in an electrophilic aromatic substitution reaction, resulting in the formation of an azo compound, characterized by the -N=N- functional group which acts as a chromophore, responsible for the color of the molecule. nih.govnih.gov
The specific color of the resulting azo dye is determined by the chemical nature of both the diazo component (in this case, derived from 3-amino-5-phenylpyrazine-2-carbonitrile) and the coupling component. The extended conjugation system, which includes the pyrazine and phenyl rings of the parent molecule, as well as the aromatic system of the coupling partner, influences the wavelength of light absorbed and thus the observed color. By carefully selecting the coupling component, a wide spectrum of colors can be achieved. For instance, coupling with different substituted anilines or naphthols can produce a range of hues from yellow to red and even blue. mdpi.com
The resulting azo dyes derived from 3-amino-5-phenylpyrazine-2-carbonitrile are anticipated to exhibit good thermal stability and lightfastness, properties often associated with heterocyclic azo dyes. mdpi.com These characteristics are highly desirable for applications in textiles, printing inks, and automotive paints.
Table 1: Potential Azo Dyes Derived from 3-amino-5-phenylpyrazine-2-carbonitrile
| Diazo Component | Coupling Component | Potential Dye Class | Potential Color |
|---|---|---|---|
| Diazotized 3-amino-5-phenylpyrazine-2-carbonitrile | N,N-dimethylaniline | Azo Dye | Yellow to Orange |
| Diazotized 3-amino-5-phenylpyrazine-2-carbonitrile | Phenol | Azo Dye | Yellow |
| Diazotized 3-amino-5-phenylpyrazine-2-carbonitrile | 2-Naphthol | Azo Dye | Red to Brown |
Components in Polymer Chemistry
The bifunctional nature of 3-amino-5-phenylpyrazine-2-carbonitrile, possessing both an amino group and a reactive cyano group, makes it a valuable monomer for the synthesis of high-performance polymers. The amino group can participate in polycondensation reactions, while the cyano group can either be incorporated into the polymer backbone or serve as a site for further modification.
One of the primary applications of aromatic amines in polymer chemistry is in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). They are known for their excellent mechanical strength, thermal stability, and chemical resistance. Aromatic polyamides, often referred to as aramids, are a subset of polyamides where the amide linkages are attached to aromatic rings, leading to even more robust properties.
The synthesis of polyamides from 3-amino-5-phenylpyrazine-2-carbonitrile would typically involve a polycondensation reaction with a dicarboxylic acid or its derivative, such as a diacyl chloride. The amino group of the pyrazine compound would react with the carboxyl or acyl chloride groups to form the characteristic amide bonds, leading to the formation of a long polymer chain.
The incorporation of the phenylpyrazine-2-carbonitrile moiety into the polyamide backbone is expected to impart several desirable properties to the resulting polymer. The rigid and aromatic nature of the pyrazine and phenyl rings would contribute to a high glass transition temperature (Tg) and excellent thermal stability. Furthermore, the presence of the cyano group can enhance intermolecular interactions through dipole-dipole forces, potentially leading to increased strength and modulus. The cyano groups could also be a site for cross-linking reactions, which would further enhance the thermal and mechanical properties of the polymer.
Table 2: Potential Polyamides from 3-amino-5-phenylpyrazine-2-carbonitrile
| Monomer 1 | Monomer 2 | Polymer Class | Potential Properties |
|---|---|---|---|
| 3-amino-5-phenylpyrazine-2-carbonitrile | Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High thermal stability, high strength |
| 3-amino-5-phenylpyrazine-2-carbonitrile | Adipoyl chloride | Aliphatic-Aromatic Polyamide | Improved flexibility over fully aromatic polyamides |
The development of new polymers based on 3-amino-5-phenylpyrazine-2-carbonitrile holds promise for applications in areas requiring high-performance materials, such as aerospace, automotive, and electronics industries, where materials with superior thermal and mechanical properties are essential.
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The demand for environmentally benign and economically viable chemical processes has spurred research into greener synthetic methodologies for nitrogen heterocycles. mdpi.comresearchgate.net Current strategies for synthesizing related aminopyrazine structures often involve multi-component reactions, which are highly efficient in building molecular complexity in a single step. researchgate.netscielo.org.za Future research will likely focus on optimizing these reactions for 3-amino-5-phenylpyrazine-2-carbonitrile by exploring novel catalytic systems and alternative energy sources.
Key areas of development include:
Advanced Catalysis: The use of recyclable, non-toxic catalysts is a cornerstone of green chemistry. rsc.org Research is anticipated to move towards employing novel nanocatalysts or modified layered double hydroxides (LDHs), which have shown success in the synthesis of similar pyrazole-5-carbonitriles by offering high yields and easy catalyst recovery. nih.govnih.gov Another sustainable approach involves using earth-abundant metal catalysts, such as manganese, in dehydrogenative coupling reactions to construct the pyrazine (B50134) core. acs.orgnih.gov
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have demonstrated significant advantages in reducing reaction times and energy consumption for various heterocyclic compounds. researchgate.netmdpi.com Applying these techniques to the synthesis of 3-amino-5-phenylpyrazine-2-carbonitrile could lead to more efficient and scalable production protocols.
Greener Solvents: Shifting from traditional volatile organic solvents to aqueous media or solvent-free conditions is a critical goal. scielo.org.zamdpi.com The development of one-pot syntheses in water/ethanol (B145695) mixtures, which has been successful for analogous pyridazines, represents a promising avenue for the sustainable production of the target compound. researchgate.netscielo.org.za
A comparative table of potential synthetic strategies is presented below.
| Synthesis Strategy | Potential Advantages | Relevant Analogs |
| Nanocatalyst-Assisted MCR | High yield, catalyst recyclability, mild conditions | 5-amino-1H-pyrazole-5-carbonitriles nih.govnih.gov |
| Microwave/Ultrasound-Assisted | Reduced reaction time, energy efficiency | 1,3,5-Triazine derivatives mdpi.com, 2,4-Diamino-1,3,5-triazines researchgate.net |
| Manganese-Catalyzed Dehydrogenation | Use of earth-abundant metals, atom economy | 2,5-Disubstituted pyrazines acs.orgnih.gov |
| Aqueous Media Synthesis | Environmentally friendly, reduced toxicity | 3-amino-5-arylpyridazine-4-carbonitriles researchgate.netscielo.org.za |
Exploration of Novel Reactivity Patterns
Understanding the reactivity of 3-amino-5-phenylpyrazine-2-carbonitrile is crucial for unlocking its full potential. The interplay between the amino, cyano, and phenyl groups on the pyrazine core suggests a rich and varied chemical behavior. Future research will focus on exploring reactions that leverage these functional groups to create novel molecular architectures.
Transformations of the Cyano Group: The nitrile functionality is a versatile handle for chemical modification. It can undergo hydrolysis to form amides or carboxylic acids, which are key intermediates in medicinal chemistry, similar to the well-known pyrazinamide (B1679903) and its derivatives. nih.gov Furthermore, the nitrile group can participate in cycloaddition reactions or be transformed into other heterocyclic rings, a strategy that has been used to create complex bipyridine systems from related triazine-carbonitriles. researchgate.net
Reactions at the Amino Group: The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. These transformations can modulate the electronic properties and biological activity of the molecule. For instance, reactions with isocyanates or isothiocyanates could lead to novel fused heterocyclic systems, such as imidazo[1,5-a]pyrazines. nih.gov
Cross-Coupling Reactions: The phenyl group and the pyrazine ring itself can be functionalized through modern cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the fine-tuning of the compound's properties for specific applications.
Advanced Computational Studies for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work. researchgate.net For 3-amino-5-phenylpyrazine-2-carbonitrile, advanced computational studies can provide deep insights into its structure, reactivity, and potential applications.
Electronic Structure and Reactivity: DFT calculations can map the electron distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govscimatic.org This information helps predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of novel reactivity patterns. For related pyrazine derivatives, DFT has been used to explain their stability and interaction with metal surfaces. researchgate.net
Conformational Analysis: Complex molecules can exist in various conformations that influence their properties. DFT calculations can determine the most stable geometries and the energy barriers between them. This has been demonstrated in studies of substituted pyrazine systems where twisted and folded conformers were identified and characterized. acs.org
Predicting Physicochemical Properties: Computational models can predict properties relevant to materials science, such as absorption and emission spectra. For related pyrimidine-carbonitrile fluorophores, DFT calculations have been used to understand their photophysical properties. mdpi.com This predictive power can accelerate the discovery of new materials without the need for exhaustive experimental synthesis and testing.
| Computational Method | Application for 3-amino-5-phenylpyrazine-2-carbonitrile |
| DFT Geometry Optimization | Predict stable conformers and transition states. acs.org |
| Frontier Molecular Orbital Analysis | Identify reactive sites and predict reaction outcomes. nih.govscimatic.org |
| Time-Dependent DFT (TD-DFT) | Predict UV-Vis absorption and fluorescence spectra. acs.orgmdpi.com |
| Molecular Docking | Simulate binding to biological targets for drug discovery. nih.govnih.gov |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. mdpi.com The integration of the synthesis of 3-amino-5-phenylpyrazine-2-carbonitrile into automated flow systems is a key area for future development.
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This is particularly important when handling potentially hazardous reagents or exothermic reactions. The synthesis of various nitrogen heterocycles has been successfully adapted to flow conditions, demonstrating the feasibility of this approach. mdpi.com
Increased Efficiency and Scalability: Continuous processing minimizes downtime between batches and allows for straightforward scaling by extending the operation time or using larger reactors. Automated systems can perform multi-step syntheses, purifications, and analyses in an integrated fashion, significantly accelerating the discovery and development process. researchgate.net
Rapid Library Synthesis: Automated flow chemistry platforms are ideal for creating libraries of derivatives by systematically varying starting materials. This would enable the rapid exploration of the structure-activity relationships for 3-amino-5-phenylpyrazine-2-carbonitrile and its analogs.
Expanding Applications in Materials Science and Industrial Chemistry
The unique electronic and structural features of 3-amino-5-phenylpyrazine-2-carbonitrile make it a promising candidate for applications in materials science and as a building block in industrial chemistry.
Organic Electronics: Pyrazine-2,3-dicarbonitrile (B77751) derivatives have been investigated as electroluminescent materials for Organic Light-Emitting Diodes (OLEDs) due to their strong fluorescence and high solubility. nih.gov The combination of the phenyl, amino, and cyano groups on the pyrazine ring of the title compound could lead to novel materials with tailored photophysical properties for use in electronics and as fluorescent probes.
Functional Dyes and Pigments: The extended π-conjugated system of 3-amino-5-phenylpyrazine-2-carbonitrile suggests its potential use as a chromophore. Modifications to its structure could produce a range of colors, making it a candidate for high-performance dyes and pigments. nih.gov
Industrial Intermediates: Aminopyrazine derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. nih.gov For example, they serve as precursors to potent antioxidant compounds. nih.gov The title compound could serve as a versatile scaffold for the synthesis of a new generation of industrial chemicals and specialty materials.
Q & A
Q. What are the recommended synthetic routes for 3-amino-5-phenylpyrazine-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?
The synthesis of pyrazine-carbonitrile derivatives typically involves multi-step organic reactions, such as cyclocondensation of aminonitriles with carbonyl compounds or palladium-catalyzed cross-coupling reactions. For example, analogous compounds like 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile are synthesized via sequential nitrile formation and cyclization steps . Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature control (reflux vs. room temperature), and catalysts (e.g., sodium acetate for regioselective outcomes) . Purity can be enhanced via recrystallization (e.g., using ethyl acetate or acetonitrile) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-amino-5-phenylpyrazine-2-carbonitrile?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., amino ~3350 cm⁻¹, nitrile ~2220 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and carbon environments (e.g., nitrile carbons at ~115 ppm) .
- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- XRD (via SHELX) : Resolves crystal packing and hydrogen-bonding networks for structural validation .
Q. How does the amino group in 3-amino-5-phenylpyrazine-2-carbonitrile influence its reactivity in nucleophilic substitution or cycloaddition reactions?
The amino group enhances electron density at the pyrazine ring, facilitating electrophilic aromatic substitution (e.g., halogenation) and participation in Huisgen cycloadditions. For instance, amino-pyrazine derivatives undergo regioselective azo coupling with diazonium salts under mild acidic conditions . Steric effects from the phenyl group may limit reactivity at the 5-position, directing modifications to the 3-amino site .
Advanced Research Questions
Q. How can computational modeling guide the design of 3-amino-5-phenylpyrazine-2-carbonitrile derivatives for kinase inhibition (e.g., CHK1)?
Molecular docking (e.g., using AutoDock Vina) and MD simulations can predict binding affinities to kinase active sites. For example, pyrazine-2-carbonitrile derivatives like CCT245737 show ATP-competitive CHK1 inhibition, where lipophilicity and basicity of substituents balance potency and selectivity. Substituents directed away from the kinase active site (e.g., trifluoromethyl groups) reduce off-target effects like hERG channel inhibition .
Q. What strategies resolve contradictions in crystallographic data for 3-amino-5-phenylpyrazine-2-carbonitrile polymorphs?
Use SHELXL for refining high-resolution data and SHELXD for phase problem solutions. Phase annealing methods improve success rates for larger structures by optimizing negative quartet relations. For ambiguous electron density (e.g., disordered phenyl rings), apply restraints to bond lengths and angles and validate via R-factor convergence (<5%) .
Q. How do solvent effects and pH influence the tautomeric equilibria of 3-amino-5-phenylpyrazine-2-carbonitrile in biological assays?
In aqueous media (pH 7.4), the amino group exists primarily in its protonated form, stabilizing interactions with enzyme carboxylate residues. Polar aprotic solvents (e.g., DMSO) favor the neutral tautomer, altering binding kinetics. UV-Vis titration (200–400 nm) and pKa determination (via Henderson-Hasselbalch plots) quantify tautomeric populations .
Q. What are the pitfalls in interpreting mass spectrometry data for degradation products of 3-amino-5-phenylpyrazine-2-carbonitrile?
Common issues include:
- In-source fragmentation : Low-energy ESI may overrepresent [M-HCN]⁺ peaks, mimicking intentional derivatives.
- Matrix effects : Biological samples (e.g., plasma) require SPE cleanup to avoid ion suppression .
- Isobaric interferences : High-resolution HRMS (e.g., Q-TOF) distinguishes degradation products from impurities .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
